
5-Chloroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinolin-3-ol, also known as Cloxyquin, is a quinoline derivative . It is commonly used as an anti-infective and antioxidant agent . The molecular formula is C9H6ClNO and it has a molecular weight of 179.603 .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H and the IUPAC Standard InChIKey is CTQMJYWDVABFRZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized using various chemical reactions . For example, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .作用機序
Target of Action
5-Chloroquinolin-3-ol, also known as Cloxyquin, is primarily an antifungal agent .
Mode of Action
It is believed to be bacteriostatic . This means it inhibits the growth and reproduction of bacteria, rather than killing them outright. It achieves this by interfering with bacterial protein synthesis, DNA replication, or other aspects of bacterial cellular metabolism .
Biochemical Pathways
It is known that the compound has a significant impact on bacterial metabolism, which suggests that it may interfere with key metabolic pathways .
Pharmacokinetics
It is known that the compound is rapidly and extensively absorbed when applied topically , especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . This results in a decrease in the population of the bacteria, thereby helping to control the infection.
実験室実験の利点と制限
5-Chloroquinolin-3-ol has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility in various fields. However, it also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms. Therefore, caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 5-Chloroquinolin-3-ol, including the development of more efficient synthesis methods, the investigation of its potential as an antimalarial and anticancer agent, the study of its mechanism of action, and the exploration of its potential applications in material science and analytical chemistry. Additionally, further studies are needed to investigate the potential toxicity of this compound to cells and organisms, and to develop safer and more effective derivatives of this compound.
合成法
5-Chloroquinolin-3-ol can be synthesized using various methods, including the Skraup synthesis and Pfitzinger reaction. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with nitrobenzene, which is then reduced to the corresponding amine. The amine is then cyclized to form the quinoline ring system. The Pfitzinger reaction involves the reaction of an aryl aldehyde with an imine to form a β-aryl-α-aminoketone, which is then cyclized to form the quinoline ring system. Both methods have been used to synthesize this compound with good yields.
科学的研究の応用
5-Chloroquinolin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an antimalarial and anticancer agent. It has also been studied for its potential as an anti-inflammatory and antimicrobial agent. In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Safety and Hazards
5-Chloroquinolin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-chloroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPGQWORGIUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
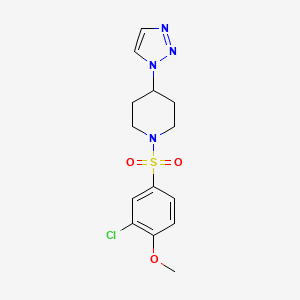

![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
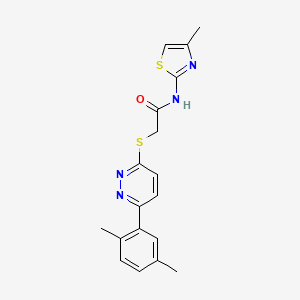
![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)

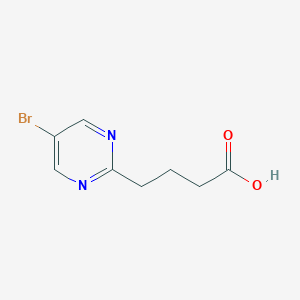
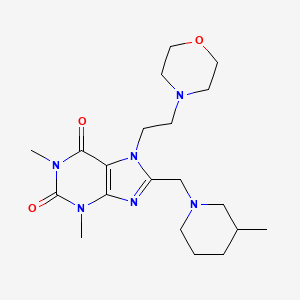
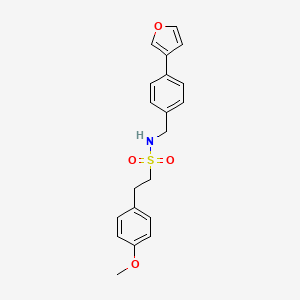

![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)
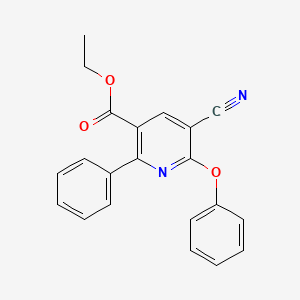
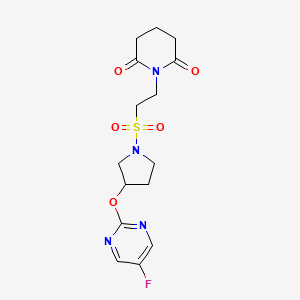
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
